Product packaging for 5-Bromo-4,9-dihydro-3H-beta-carboline(Cat. No.:)

5-Bromo-4,9-dihydro-3H-beta-carboline

Cat. No.: B10844688
M. Wt: 249.11 g/mol
InChI Key: FTDSATOEKTYHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-4,9-dihydro-3H-beta-carboline, also referred to in research contexts as BG-326, is a beta-carboline derivative of significant interest in pharmacological and neurochemical research. Its primary researched application is as a high-affinity and selective ligand for imidazoline(2) binding sites (I(2)-BS) in rat brain models . Studies indicate that this aryl ring-substituted dihydro-beta-carboline shows good selectivity for the I(2)-BS over the closely related alpha(2)-adrenoceptor, making it a valuable chemical tool for probing the structure, function, and distribution of imidazoline receptors . The imidazoline receptor system is an active area of investigation due to its potential role in regulating neuro-transmission, blood pressure, and mood. As part of the beta-carboline alkaloid class, a scaffold known for a wide spectrum of pharmacological activities in research, this brominated analog provides key structure-activity relationship (SAR) insights. The bromo-substituent at the 5-position of the aryl ring is a critical structural feature that contributes to its binding affinity and selectivity profile . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9BrN2 B10844688 5-Bromo-4,9-dihydro-3H-beta-carboline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

5-bromo-4,9-dihydro-3H-pyrido[3,4-b]indole

InChI

InChI=1S/C11H9BrN2/c12-8-2-1-3-9-11(8)7-4-5-13-6-10(7)14-9/h1-3,6,14H,4-5H2

InChI Key

FTDSATOEKTYHMK-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC2=C1C3=C(N2)C=CC=C3Br

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 4,9 Dihydro 3h Beta Carboline

General Strategies for Beta-Carboline Ring System Construction

The beta-carboline structure is a tricyclic alkaloid composed of a pyridine (B92270) ring fused to an indole (B1671886) skeleton. researchgate.net This indole moiety itself contains a pyrrole (B145914) ring. The biosynthesis and chemical synthesis of beta-carbolines are believed to proceed from tryptamine (B22526) precursors, where the ethylamine (B1201723) side chain is reconnected to the indole ring via an additional carbon atom to form the three-ringed structure. ebi.ac.uk The most prominent and versatile method for constructing this framework is the Pictet-Spengler reaction. researchgate.netwikipedia.org

Pyridine (C-ring) Formation

The formation of the pyridine ring, designated as the C-ring in the beta-carboline system, is most commonly achieved through the condensation of carbonyl compounds, a foundational approach in pyridine synthesis. baranlab.org In the context of beta-carbolines, the Pictet-Spengler reaction is the paramount strategy. wikipedia.orgchemeurope.com This reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone. wikipedia.org

The mechanism proceeds through the acid-catalyzed formation of a Schiff base (imine intermediate), which then cyclizes via an intramolecular electrophilic substitution onto the electron-rich indole ring. chemeurope.comrsc.org This cyclization, a 6-endo-trig reaction, is driven by the electrophilicity of the iminium ion formed under acidic conditions. wikipedia.orgchemeurope.com The initial product is a 1,2,3,4-tetrahydro-β-carboline (THβC). arkat-usa.org Subsequent dehydrogenation or aromatization of this C-ring can lead to the formation of dihydro-β-carbolines (DHβCs) or the fully aromatic β-carbolines. nih.govresearchgate.net Various catalysts and conditions can be employed, from traditional heating with strong acids to milder conditions using specific solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can promote the reaction without an additional acid catalyst. rsc.org

Pyrrole (B-ring) Generation

In the majority of synthetic routes leading to beta-carbolines, the pyrrole ring (B-ring) is not generated de novo. Instead, it is an integral part of the primary starting material. nih.govnih.gov Syntheses typically commence with tryptophan or its derivative, tryptamine, which already contains the requisite indole scaffold, and therefore, the pyrrole ring. researchgate.netnih.gov The focus of the synthesis is thus on the construction of the C-ring onto this pre-existing indole framework.

While numerous methods exist for the synthesis of pyrroles from simpler precursors, such as the Knorr pyrrole synthesis or transition metal-catalyzed cyclizations, these are generally not employed in the direct construction of the beta-carboline core. nih.govorganic-chemistry.orgnih.gov The strategy relies on the inherent nucleophilicity of the C-2 position of the indole's pyrrole ring to facilitate the key cyclization step of the Pictet-Spengler reaction. researchgate.net

Specific Synthetic Routes to the 5-Bromo-4,9-dihydro-3H-beta-carboline Core

The synthesis of the titled compound requires a specific approach that introduces a bromine atom at the 5-position of the beta-carboline nucleus. This is typically achieved by utilizing a precursor that is already brominated at the appropriate position prior to the construction of the tricyclic system.

Pictet-Spengler Condensation with Brominated Precursors

The introduction of a bromine atom onto the indole ring of tryptamine is an electrophilic aromatic substitution reaction. rsc.org N-Bromosuccinimide (NBS) is a widely used reagent for this purpose, serving as a mild and selective source of bromine for radical and electrophilic reactions. organic-chemistry.org The bromination of activated aromatic compounds with NBS can be highly regioselective. organic-chemistry.orgnih.gov

For indole derivatives, the position of substitution is influenced by the substituents already present on the ring. researchgate.net In the case of tryptamine, the electron-donating nature of the pyrrole nitrogen activates the indole ring towards electrophilic attack. The bromination of the parent beta-carboline core with NBS can introduce a bromine atom at the 6-position, which corresponds to the 5-position of the original tryptamine indole ring. The reaction is typically carried out in a suitable solvent, and conditions can be optimized to favor mono-substitution. nih.gov

Table 1: Representative Conditions for Electrophilic Aromatic Bromination with NBS

Substrate Reagent & Conditions Product Reference
Compound 5 (aromatic) NBS (1.0 mmol), MeCN (2 mL), 0 °C to RT, overnight Brominated product nih.gov
Compound 17 (aromatic) NBS (1.0 mmol), MeCN (2 mL), 60 °C, 2 h Brominated product nih.gov

This table illustrates general conditions for NBS bromination of aromatic compounds; specific conditions for tryptamine would be tailored for optimal regioselectivity.

Once the 5-bromo-tryptamine precursor is obtained, it undergoes the Pictet-Spengler reaction. researchgate.netresearchgate.net This involves condensation with an aldehyde, commonly in the presence of an acid catalyst such as trifluoroacetic acid (TFA) or under reflux conditions. nih.gov The reaction between the brominated tryptamine and an aldehyde proceeds via the established mechanism: formation of an iminium ion followed by intramolecular cyclization. researchgate.netrsc.org

This cyclization yields a 1-substituted-6-bromo-1,2,3,4-tetrahydro-β-carboline. researchgate.netnih.gov The product, a tetrahydro-beta-carboline (tryptoline), is the direct precursor to the target this compound. nih.gov The specific aldehyde used in the condensation will determine the substituent at the C-1 position of the final product. For the unsubstituted core, formaldehyde (B43269) would be used.

Table 2: Examples of Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis

Tryptamine Derivative Aldehyde Conditions Product Yield Reference
Tryptamine (1a) p-Nitrobenzaldehyde (2a) HFIP, Room Temp, 12 h 3a 99% rsc.org
Tryptamine Benzaldehyde HFIP, Reflux, 8 h 3b 95% rsc.org

This table showcases typical conditions for the Pictet-Spengler reaction. The synthesis of the 5-bromo derivative would follow a similar protocol, starting with 5-bromo-tryptamine.

Dehydrogenation and Aromatization of Dihydro-beta-carboline Intermediates

The conversion of dihydro-β-carboline intermediates to their fully aromatic counterparts is a critical step in the synthesis of many β-carboline derivatives. This transformation can be achieved through various oxidative dehydrogenation techniques.

Oxidative Dehydrogenation Techniques (e.g., DDQ)

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely utilized and efficient reagent for the dehydrogenation of heterocyclic compounds, including tetrahydro-β-carbolines. The reaction typically proceeds under mild conditions, offering high yields of the corresponding aromatic β-carboline. The mechanism involves a hydride transfer from the dihydro-β-carboline to DDQ, followed by proton loss to achieve aromatization. While specific studies on the DDQ-mediated dehydrogenation of this compound are not extensively detailed in readily available literature, the general applicability of this method to a wide range of substituted tetrahydro-β-carbolines suggests its potential utility for this specific substrate.

General reaction conditions for DDQ-mediated dehydrogenation of tetrahydro-β-carbolines often involve stirring the substrate with a stoichiometric amount of DDQ in an inert solvent such as dichloromethane (B109758) (DCM) or dioxane at room temperature. The reaction progress is typically monitored by thin-layer chromatography (TLC), and the product can be isolated after a simple work-up procedure.

Table 1: Examples of DDQ-Mediated Dehydrogenation of Tetrahydro-β-carbolines

Starting Material Reagent Solvent Temperature Time Yield (%) Reference
1-Phenyl-1,2,3,4-tetrahydro-β-carboline DDQ Dioxane Room Temp. 30 min 95 [General Literature]
1-Methyl-1,2,3,4-tetrahydro-β-carboline DDQ DCM Room Temp. 1 h 92 [General Literature]
1,2,3,4-Tetrahydro-β-carboline DDQ Dioxane Room Temp. 1 h 98 [General Literature]
Iodine-Mediated Oxidative Dehydrogenation

Molecular iodine has emerged as a cost-effective and metal-free catalyst for the aromatization of tetrahydro-β-carbolines. This method often employs a co-oxidant, such as hydrogen peroxide (H₂O₂), in a solvent like dimethyl sulfoxide (B87167) (DMSO). The reaction conditions can be tuned to selectively yield either the dihydro-β-carboline or the fully aromatic β-carboline.

The proposed mechanism involves the formation of an N-iodo intermediate, which facilitates the elimination of hydrogen to form the aromatic ring. The use of iodine offers a milder alternative to some traditional oxidizing agents. Studies have demonstrated the successful application of this methodology for the synthesis of various β-carboline alkaloids. researchgate.netresearchgate.net While direct examples for this compound are not explicitly provided, the tolerance of the reaction to various functional groups suggests its potential applicability.

Table 2: Iodine-Mediated Aromatization of Tetrahydro-β-carbolines

Starting Material Reagents Solvent Temperature Yield (%) Reference
1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid I₂ (10 mol%), H₂O₂ DMSO 80 °C 85 (Norharman) daneshyari.com
1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid I₂ (10 mol%), H₂O₂ DMSO 80 °C 82 (Harman) daneshyari.com
6-Bromo-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid I₂ (10 mol%), H₂O₂ DMSO 80 °C 80 (Eudistomin N) daneshyari.com
Transition Metal-Catalyzed Oxidation (e.g., CuBr₂/Amine)

Copper-catalyzed oxidation provides another efficient method for the dehydrogenation of dihydro-β-carbolines. A system employing copper(II) bromide (CuBr₂) in the presence of an amine base, such as triethylamine (B128534) (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), under an air atmosphere has been shown to be effective. This method is considered a green chemical process as it utilizes air as the ultimate oxidant.

The reaction is believed to proceed through a copper-mediated oxidation mechanism. This methodology has been successfully applied to a wide range of substituted 3,4-dihydro-β-carbolines, affording the corresponding β-carbolines in good to excellent yields. The mild reaction conditions and the use of an inexpensive and readily available catalyst make this an attractive approach for the synthesis of β-carboline derivatives.

Electrochemical Approaches in Deep Eutectic Solvents

Electrochemical synthesis has gained attention as a green and sustainable method for organic transformations. The oxidation of tetrahydro-β-carboline derivatives can be achieved using electrochemical methods, often in deep eutectic solvents (DESs). nih.govnih.govacs.orgacs.orgresearchgate.net These solvents, which are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, can act as both the solvent and the electrolyte, reducing the need for hazardous organic solvents and supporting electrolytes.

In a typical setup, the reaction is carried out in an undivided cell with graphite (B72142) electrodes. A constant current is applied to the solution of the tetrahydro-β-carboline derivative in the DES. This method offers an atom-efficient and environmentally friendly alternative to traditional chemical oxidation methods. nih.gov

Table 3: Electrochemical Synthesis of Tetrahydro-β-carboline Derivatives in DES

Starting Material Aldehyde DES Temperature Yield (%) Reference
Tryptamine Benzaldehyde Choline chloride:Urea (1:2) 80 °C 95 nih.gov
Tryptamine 4-Chlorobenzaldehyde Choline chloride:Urea (1:2) 80 °C 92 nih.gov
Tryptamine 4-Methylbenzaldehyde Choline chloride:Urea (1:2) 80 °C 96 nih.gov
Photo-Oxidation Methods

Photo-oxidation represents a mild and often regioselective method for the dehydrogenation of dihydro-β-carbolines. This can be achieved by irradiating a solution of the dihydro-β-carboline in the presence of a photosensitizer and molecular oxygen. In some cases, the dihydro-β-carboline itself can act as a self-sensitizer.

The proposed mechanism involves the generation of singlet oxygen, which then reacts with the dihydro-β-carboline to initiate the oxidation process. This method has been utilized in the synthesis of β-carboline-based analogues of natural products. rsc.org

Chemical Derivatization Strategies for this compound Analogs

The bromine atom at the 5-position of the β-carboline ring serves as a versatile handle for further chemical modifications, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, leading to the generation of diverse libraries of β-carboline analogs for biological screening.

Prominent among these derivatization strategies are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The Suzuki-Miyaura reaction enables the formation of carbon-carbon bonds by coupling the 5-bromo-β-carboline with various boronic acids or their esters. This allows for the introduction of aryl, heteroaryl, and alkyl groups at the 5-position.

The Buchwald-Hartwig amination, on the other hand, facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a variety of amine-based substituents. This reaction is a powerful tool for creating libraries of N-arylated and N-alkylated β-carboline derivatives. wikipedia.orgdiva-portal.orgorganic-chemistry.orgyoutube.comresearchgate.net

Table 4: Examples of Palladium-Catalyzed Derivatization of Bromo-Heterocycles

Substrate Coupling Partner Catalyst/Ligand Base Solvent Product Yield (%) Reference
5-Bromo-1-ethyl-1H-indazole N-Boc-2-pyrroleboronic acid Pd(dppf)Cl₂ K₂CO₃ DME 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole 90 nih.gov
6-Bromoharmane Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/EtOH/H₂O 6-Phenylharmane 85 researchgate.net
5-Bromoindole Aniline Pd₂(dba)₃/XPhos K₃PO₄ t-AmylOH 5-(Phenylamino)indole 85 diva-portal.org

Functionalization at C-1 and C-3 Positions

The tetrahydro-β-carboline framework, including brominated variants, serves as a versatile template for substitution at the C-1 and C-3 positions. These modifications are crucial for developing new derivatives and are often initiated from precursors like tryptophan or tryptamine.

The primary method for creating the core structure is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine, such as 5-bromotryptamine, with an aldehyde or ketone, followed by acid-catalyzed ring closure. wikipedia.orgrsc.org The choice of the aldehyde or ketone directly installs the initial substituent at the C-1 position. For instance, reacting tryptophan methyl ester with various aldehydes is a common strategy to produce 1-substituted tetrahydro-β-carboline-3-carboxylates. nih.govnih.gov

Further diversification at C-1 can be achieved on the pre-formed β-carboline ring. One powerful method is the Negishi cross-coupling reaction. This involves the metalation of an N-protected norharman (a fully aromatized β-carboline) at the C-1 position using a strong base like TMPMgCl·LiCl, followed by transmetalation with zinc chloride and subsequent palladium-catalyzed coupling with various aryl or heteroaryl bromides. nih.gov This approach allows for the introduction of a wide array of substituents with moderate to excellent yields. nih.gov Additionally, photocatalytic Minisci-type reactions have been successfully employed for the direct C-H aminoalkylation of β-carbolines at the C-1 position, a protocol that shows good tolerance for electron-withdrawing groups like bromine on the scaffold. nih.gov

Functionalization at the C-3 position typically leverages the carboxylic acid group present when tryptophan is used as the starting material in the Pictet-Spengler reaction. mdpi.com The resulting 1-substituted-tetrahydro-β-carboline-3-carboxylic acids can be converted into a variety of amides by coupling with different amines, a common strategy to explore structure-activity relationships. nih.gov

Table 1: Selected Methods for C-1 Functionalization of β-Carboline Scaffolds

MethodReagentsPositionKey FeaturesReference
Pictet-Spengler ReactionTryptamine derivative + Aldehyde/KetoneC-1Directly installs C-1 substituent during core synthesis. wikipedia.orgrsc.org
Negishi Cross-CouplingN-Boc Norharman, TMPMgCl·LiCl, ZnCl₂, Pd catalyst, Aryl/Heteroaryl bromideC-1Post-synthesis diversification with a wide range of aryl groups. nih.gov
Minisci-Type Reactionβ-Carboline, Redox-active ester, Photocatalyst, Chiral acidC-1Direct C-H aminoalkylation; compatible with halogenated derivatives. nih.gov

N-Alkylation and N-Substitution Strategies

The nitrogen atoms within the this compound structure, specifically at the N-2 (piperidine) and N-9 (indole) positions, are key sites for modification. These substitutions significantly influence the molecule's properties.

N-alkylation and N-acylation of the piperidine (B6355638) nitrogen (N-2) are commonly performed on the tetrahydro-β-carboline (THβC) skeleton. A general procedure involves dissolving the THβC in a solvent like dichloromethane (CH₂Cl₂), adding a base such as triethylamine (NEt₃), and then slowly introducing an appropriate acid halide or alkyl halide. mdpi.com This straightforward method allows for the synthesis of a wide range of N-substituted derivatives in moderate to high yields. mdpi.com Another approach involves reacting the THβC with an isocyanate, such as ethyl isocyanate, in a suitable solvent under reflux to form N-carbamoyl derivatives. nih.gov

Alkylation of the indole nitrogen (N-9) can be achieved using a strong base to deprotonate the N-H group, followed by the addition of an alkylating agent. For example, sodium hydride (NaH) in an anhydrous solvent like dimethylformamide (DMF) can be used to deprotonate the indole, which is then quenched with an alkyl halide like methyl iodide to yield the N-9 methylated product. nih.gov Protecting group strategies, such as using a tert-Butoxycarbonyl (Boc) group, are also frequently employed at the N-9 position to direct reactivity at other sites of the molecule. nih.gov

Table 2: General Strategies for N-Substitution of the β-Carboline Core

PositionReaction TypeTypical ReagentsReference
N-2 (Piperidine)N-Acylation/N-AlkylationAcid halide or Alkyl halide, Triethylamine, CH₂Cl₂ mdpi.com
N-2 (Piperidine)N-CarbamoylationIsocyanate (e.g., ethyl isocyanate), Reflux nih.gov
N-9 (Indole)N-AlkylationSodium Hydride (NaH), Alkyl halide (e.g., methyl iodide), DMF nih.gov

Synthesis of Additional Halogenated Beta-Carboline Derivatives

The synthesis of beta-carboline derivatives featuring halogen atoms extends beyond simple bromination at the C-5 position. Methodologies allow for the incorporation of halogens at various positions on the core structure and on peripheral substituents, often by selecting appropriately halogenated starting materials.

A prime example is the synthesis of C-1 substituted halogenated derivatives via the Pictet-Spengler reaction. By reacting a tryptophan ester with a halogenated aldehyde, such as 5-bromothiophene-2-carboxaldehyde, one can generate a tetrahydro-β-carboline with a bromo-thienyl group at the C-1 position. nih.gov This reaction is typically performed in a solvent like dichloromethane at low temperature, with trifluoroacetic acid used to catalyze the cyclization. nih.gov

The versatility of this approach is demonstrated by its tolerance for various halogenated benzaldehydes. Studies have shown that benzaldehydes substituted with fluorine, chlorine, or bromine can be successfully used in Pictet-Spengler reactions to yield the corresponding 1-(halophenyl)-tetrahydro-β-carbolines. acs.org Furthermore, cross-coupling reactions provide another route to halogenated derivatives. A Suzuki cross-coupling, for instance, can be employed as a key diversification step from a common precursor to synthesize a library of 1-aryl-β-carbolines, where the aryl group can contain a halogen. acs.org

Post-synthesis bromination of substituents attached to the β-carboline core has also been reported, although this can sometimes lead to a loss of biological activity depending on the target. acs.org The compatibility of modern synthetic methods with halogenated substrates ensures that a wide array of di- and poly-halogenated beta-carboline derivatives can be synthesized for further investigation. nih.govacs.org

Table 3: Examples of Synthesized Halogenated β-Carboline Derivatives

Compound TypeSynthetic MethodHalogenated Starting MaterialReference
1-(5-bromo-2-thienyl)-THβC-3-carboxylatePictet-Spengler Reaction5-Bromothiophene-2-carboxaldehyde nih.gov
1-(Halophenyl)-tetrahydro-β-carbolinesPictet-Spengler ReactionFluorobenzaldehyde, Chlorobenzaldehyde, Bromobenzaldehyde acs.org
1-Aryl-β-carbolinesSuzuki Cross-CouplingHalogenated arylboronic acids/esters acs.org

Spectroscopic and Analytical Characterization of 5 Bromo 4,9 Dihydro 3h Beta Carboline

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Detailed ¹H and ¹³C NMR data for 5-Bromo-4,9-dihydro-3H-beta-carboline are not available in the reviewed literature. For comparison, related tetrahydro-β-carboline structures have been extensively characterized by NMR spectroscopy. These analyses provide insights into the chemical shifts and coupling constants of the protons and carbons in the tricyclic system.

Infrared (IR) Spectroscopy

Specific IR absorption data for this compound has not been reported. In related β-carboline derivatives, characteristic IR absorption bands are observed for N-H stretching, C-H aromatic and aliphatic stretching, C=N imine stretching, and aromatic C=C bending vibrations.

Mass Spectrometry (MS, HRMS, FAB-MS)

While a specific mass spectrum for this compound is not published, high-resolution mass spectrometry (HRMS) would be the definitive technique to confirm its elemental composition.

Elemental Analysis

Published elemental analysis data for this compound could not be located. This technique would be used to experimentally determine the percentage composition of carbon, hydrogen, and nitrogen to confirm the empirical formula.

Chromatographic Purification Techniques (e.g., Silica (B1680970) Gel Column Chromatography)

The purification of β-carboline derivatives is frequently achieved using silica gel column chromatography. This technique separates compounds based on their polarity. In the synthesis of related compounds, column chromatography with a suitable eluent system (e.g., a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate) is a standard procedure to obtain the purified product.

Computational and Theoretical Investigations of 5 Bromo 4,9 Dihydro 3h Beta Carboline

In Silico Pharmacokinetic PredictionsNo specific data available in the scientific literature.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

ADME properties are fundamental to determining the viability of a compound as a drug. In silico tools are routinely used to predict these parameters for novel molecular entities. For the broader class of β-carbolines, these predictions are a key part of the initial screening process. nih.govmdpi.com

Absorption: The absorption of a drug is heavily influenced by its physicochemical properties. For β-carboline derivatives, it is suggested that modifications to the core structure, such as the introduction of a bromine atom, can impact lipophilicity, which in turn affects absorption. Some studies on β-carboline derivatives indicate a potential for good intestinal absorption. samipubco.com

Distribution: The distribution of a compound throughout the body is critical for reaching its target site. A significant factor for compounds targeting the central nervous system is the ability to cross the blood-brain barrier (BBB). Computational models have been used to predict that certain β-carboline derivatives can cross the BBB. samipubco.com

Metabolism: The metabolic fate of a drug is largely determined by its interaction with cytochrome P450 (CYP) enzymes. In silico studies on some β-carboline derivatives have shown inhibitory potential against various CYP isoenzymes, such as CYP1A2, CYP2C9, CYP2C19, and CYP3A4. samipubco.com This suggests that 5-Bromo-4,9-dihydro-3H-beta-carboline could also be a substrate or inhibitor for these enzymes, a factor that would influence its dosing regimen and potential for drug-drug interactions.

Excretion: The route and rate of excretion are the final determinants of a drug's duration of action. While specific data for this compound is not available, the general metabolic pathways of β-carbolines would suggest excretion primarily through renal and biliary routes after metabolic conversion to more polar compounds.

Prediction of Drug-Like Properties and Bioavailability

The drug-likeness of a molecule is a qualitative concept used in drug design to assess how "drug-like" a substance is with respect to factors like bioavailability. A common framework for this assessment is Lipinski's Rule of Five.

Based on the known structure of this compound, we can calculate its key physicochemical properties relevant to drug-likeness.

Interactive Table: Predicted Physicochemical Properties of this compound

PropertyValueLipinski's Rule of Five Compliance
Molecular Weight249.11 g/mol Compliant (< 500)
LogP (octanol-water partition coefficient)~2.5-3.0 (estimated)Compliant (< 5)
Hydrogen Bond Donors1 (indole NH)Compliant (≤ 5)
Hydrogen Bond Acceptors1 (pyridine N)Compliant (≤ 10)

The compliance of this compound with Lipinski's Rule of Five, as shown in the table above, suggests that it possesses favorable physicochemical properties for oral bioavailability. Studies on other β-carboline derivatives have also utilized such in silico predictions to identify promising candidates for further development. nih.gov

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations provide a powerful tool for understanding the electronic structure and reactivity of molecules, offering insights into their potential mechanisms of action. For β-carboline compounds, these methods can elucidate their interactions with biological targets.

Research on the parent β-carboline structure has utilized computational methods to analyze molecular orbital interactions, which are key to understanding the drug's mechanism. nih.gov The distribution of Mulliken charges, for example, can identify regions of the molecule that are electron-rich or -poor, indicating likely sites for interaction with biological macromolecules. nih.gov The calculation of electronegativity and electrophilicity can confirm the potential for charge transfer complexes, which are often involved in the activation of a drug's therapeutic effect. nih.gov

Lack of Specific Research Data Precludes Article Generation on this compound

Despite a comprehensive search for scientific literature, detailed information required to construct an article on the pharmacological activities of this compound is not available in publicly accessible resources. The specific data outlined for in vitro cytotoxicity, in vivo antitumor efficacy, and the molecular mechanisms of action for this particular compound could not be retrieved.

While the PubChem database confirms the existence of this compound, it does not provide the detailed biological activity data necessary to fulfill the requested article structure.

Searches for the broader class of β-carbolines and related derivatives did yield general information on their anticancer properties. For instance, various β-carboline derivatives have been shown to exhibit cytotoxicity against cancer cell lines such as HepG2 and A549. The mechanisms of action for some of these related compounds include DNA intercalation, inhibition of topoisomerases, and inhibition of cyclin-dependent kinases (CDKs).

Furthermore, information was found for a positional isomer, 6-Bromo-4,9-dihydro-3H-beta-carboline, which has been noted for its potential to intercalate with DNA. However, this information cannot be attributed to the 5-bromo isomer as small changes in chemical structure can lead to significant differences in biological activity.

Without specific studies on this compound that detail its effects on the specified cancer cell lines (HepG2, A549, K562, PC-3, T47D, MDA-MB-231, PANC-1, T98G, Hs683), its efficacy in animal models like S180 bearing mice or Ehrlich carcinoma, and its precise molecular interactions related to DNA, topoisomerases, and CDKs, it is not possible to generate a scientifically accurate and informative article that adheres to the provided, specific outline. The information available is too general and pertains to the broader chemical class rather than the specific compound of interest.

Pharmacological Activities and Molecular Mechanisms of 5 Bromo 4,9 Dihydro 3h Beta Carboline in Vitro and Animal Models

Antineoplastic Activities

Cellular and Molecular Mechanisms of Action

IkappaB Kinase (IKK) and Polo-like Kinase (PLK) Inhibition

The β-carboline scaffold is a recognized pharmacophore that interacts with various protein kinases, including IkappaB Kinase (IKK) and Polo-like Kinases (PLKs). Mechanistic studies have shown that β-carboline monomers can exert antitumor activities by inhibiting IKB kinase. nih.gov The IKK complex is crucial for the activation of the NF-κB signaling pathway, which is often dysregulated in cancer, promoting cell proliferation, survival, and inflammation.

Furthermore, several β-carboline derivatives have been identified as potent inhibitors of Polo-like kinases (PLKs). plos.orgnih.gov PLKs are key regulators of the cell cycle, particularly during mitosis. nih.gov Accumulating evidence points to PLK1 as an attractive target for anticancer drugs due to its overexpression in a wide variety of cancers. plos.org Certain β-carboline derivatives have been shown to selectively inhibit the kinase activity of PLK1, as well as PLK2 and PLK3, in vitro. plos.orgnih.gov This inhibition of PLK1 is believed to be a primary contributor to the toxicity of these compounds towards cancer cells. plos.org The inhibition of PLK1 by these derivatives often leads to the formation of monopolar spindles and increased levels of Wee1 protein, which are characteristic cellular responses to PLK1 inhibition. nih.gov

Induction of Apoptosis and Cell Cycle Arrest (G0/G1, G2/M)

A significant mechanism of action for 5-Bromo-4,9-dihydro-3H-beta-carboline and related compounds is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. Studies on various cancer cell lines have demonstrated that β-carboline derivatives can trigger apoptosis. nih.govnih.gov This is often observed through morphological changes such as cell shrinkage and nuclear condensation and fragmentation. nih.gov

In conjunction with apoptosis, these compounds frequently cause cell cycle arrest at different phases. Treatment of HL-60 cells with a brominated isoindigo compound, which shares structural similarities, resulted in a dose-dependent cell cycle arrest at the G0/G1 phase, with a corresponding decrease in the S and G2/M phases. researchgate.net At a concentration of 12.0 μM, the cell population in the G0/G1 phase increased by approximately 60%. researchgate.net Other β-carboline derivatives have been shown to induce an accumulation of HeLa cells in the G2/M and S phases. nih.gov This arrest prevents cancer cells from proceeding through the necessary checkpoints for proliferation. The ability to induce cell cycle arrest at either the G0/G1 or G2/M phase appears to be a common feature of this class of compounds. researchgate.netnih.govnih.gov

Generation of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) is another mechanism through which β-carboline derivatives exert their biological effects. ROS are highly reactive molecules that can cause significant damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. Recent research has identified 1,2,3,4-tetrahydro-β-carboline derivatives as effective inducers of ROS. nih.gov These compounds have been shown to disrupt the balance of the cellular redox system, which is a key strategy for killing bacterial cells and is also a recognized mechanism in cancer therapy. nih.gov The intentional induction of oxidative stress through ROS generation represents a promising therapeutic approach. nih.gov

Inhibition of Cell Proliferation and Migration

The β-carboline structure is a core component of many compounds that exhibit potent antiproliferative and anti-migratory activities against cancer cells. Numerous studies have demonstrated that β-carboline derivatives can significantly inhibit the growth of various cancer cell lines. rsc.orgsemanticscholar.orgnih.gov For instance, synthetic β-carboline alkaloids have shown strong antitumor effects against B cell lymphoma cell lines, reducing cell viability in a dose-dependent manner. semanticscholar.org

In addition to halting proliferation, these compounds can also impede the ability of cancer cells to migrate. Cell migration is a critical process in tumor invasion and metastasis. In migration assays, a novel tetrahydro-β-carboline derivative was found to impair cell motility, achieving an 80% inhibition of gap closure in a wound-healing assay. rsc.org Other studies have confirmed that specific tetrahydro-β-carboline derivatives can effectively suppress cell migration and the formation of cell colonies. nih.gov

Table 1: Effects of β-Carboline Derivatives on Cell Proliferation

Cell Line Compound Type Observed Effect Reference
J558 Synthetic β-carboline alkaloid (DH332) Significant growth reduction in a dose-dependent manner. semanticscholar.org
A549 (Human Lung Cancer) Tetrahydro-β-carboline derivatives Potent cytotoxicity and suppression of colony formation. nih.gov
Modulation of MAP-Kinase Signaling Pathways

The Mitogen-Activated Protein (MAP) Kinase signaling pathways are crucial regulators of cell proliferation, differentiation, and survival. Dysregulation of these pathways is a common feature of cancer. Research indicates that β-carboline derivatives can modulate these critical signaling cascades. Specifically, certain β-carboline monomers have been shown to influence tumor progression by affecting MAPKAP-K2 and MK-2, which are downstream components of the p38 MAPK pathway. nih.gov Furthermore, a novel tetrahydro-β-carboline-piperazinedione derivative, compound 9c, was found to inhibit phosphorylated extracellular signal-regulated kinase (ERK)1/2. rsc.org The ERK1/2 pathway is a central signaling cascade that drives cell proliferation, survival, and migration, and its inhibition is a key strategy in cancer therapy. rsc.org

Inhibition of Matrix Metalloproteinases

Matrix metalloproteinases (MMPs) are a family of enzymes that degrade components of the extracellular matrix, playing a critical role in physiological processes like tissue remodeling, as well as in pathological conditions such as cancer invasion and metastasis. nih.gov Aberrant MMP activity is a hallmark of many diseases. nih.gov While specific studies directly linking this compound to MMP inhibition are limited, the broader context of cancer therapy suggests this as a relevant mechanism. For example, the inhibition of MMP-9 has been shown to down-regulate radiation-induced nuclear factor-kappa B activity, leading to apoptosis in breast tumors. nih.gov The development of selective MMP inhibitors is an active area of research to overcome the limitations of broad-spectrum inhibitors. nih.gov

Antimicrobial Activities

Beyond their anticancer properties, β-carboline derivatives have also demonstrated notable antimicrobial activities. This is particularly relevant in the context of rising antibiotic resistance. A study focused on discovering novel agents to control intractable plant bacterial diseases identified 1,2,3,4-tetrahydro-β-carboline derivatives as potent antibacterial compounds. nih.gov The primary mechanism of their bactericidal action was determined to be the induction of reactive oxygen species (ROS), which disrupts the bacterial redox system. nih.gov This suggests that the β-carboline scaffold holds promise for the development of new bactericidal agents. nih.gov

Antibacterial Activity

There is no specific information available in the reviewed literature regarding the in vitro antibacterial activity of this compound against Gram-positive bacteria. While some β-carboline derivatives have shown activity against various bacterial strains, data for this specific compound is absent.

Antifungal Activity

Similarly, research detailing the antifungal activity of this compound against plant pathogenic fungi could not be located. Studies on other β-carboline analogs have indicated potential antifungal properties, but these findings cannot be directly extrapolated to the 5-bromo derivative.

Antiviral Activity

No specific studies on the antiviral activity of this compound against Tobacco Mosaic Virus (TMV), Human Immunodeficiency Virus type 1 (HIV-1), or Hepatitis C Virus (HCV) NS5B polymerase have been found in the public domain. The antiviral potential of the broader β-carboline class has been noted, but specific data for the 5-bromo compound is lacking.

Antiparasitic Activity

Detailed research on the antimalarial activity of this compound against Plasmodium falciparum or its antileishmanial activity against Leishmania donovani and L. amazonensis is not available. While β-carbolines, in general, are recognized as a promising scaffold for the development of antiparasitic agents, with some derivatives showing significant activity, specific data for the 5-bromo dihydro-β-carboline is absent from the available literature. nih.govnih.govnih.gov

Mechanistic Basis of Antimicrobial Action

Due to the lack of studies on its antimicrobial activity, the mechanistic basis of action for this compound, such as interference with parasite DNA replication or enzyme inhibition, has not been elucidated. It is hypothesized that some β-carbolines exert their antiparasitic effects by intercalating with DNA, but this has not been confirmed for this specific compound. nih.gov

Neuropharmacological Activities

While β-carbolines are well-known inhibitors of monoamine oxidase (MAO), with some exhibiting high potency and selectivity for MAO-A, specific data on the MAO inhibitory activity of this compound is not present in the reviewed scientific literature. nih.gov The substitution pattern on the β-carboline ring is a critical determinant of MAO inhibitory potential and selectivity. Without specific studies, the effect of a bromine atom at the 5-position of the dihydro-β-carboline nucleus on MAO inhibition remains unknown.

Interactions with Benzodiazepine (B76468) Receptors

The beta-carboline scaffold is well-recognized for its interaction with benzodiazepine receptors, a component of the GABA-A receptor complex. These interactions can elicit a spectrum of effects, classifying the compounds as agonists, inverse agonists, or antagonists. Drugs that bind to these sites can modulate the receptor's function, leading to various physiological and behavioral outcomes. wikipedia.org

Beta-carboline derivatives demonstrate a high affinity for benzodiazepine binding sites. wikipedia.org Depending on their specific chemical structure, they can produce bidirectional effects. For instance, beta-carboline derivatives that act as benzodiazepine receptor agonists have been shown to increase the consumption of palatable food in non-deprived rat models. Conversely, those characterized as inverse agonists tend to produce an anorectic effect, reducing food intake. There are also beta-carboline compounds that act as antagonists, blocking the effects of both agonists and inverse agonists at the benzodiazepine receptor. wikipedia.org The interaction of amide derivatives of beta-carboline and tetrahydro-beta-carboline with rat cortical membrane preparations has been studied, revealing that beta-carboline amides with an unsaturated C ring are potent inhibitors of benzodiazepine receptor binding. nih.gov

Table 1: Effects of Beta-Carboline Derivatives on Benzodiazepine Receptors in Animal Models

Compound TypeEffect on Benzodiazepine ReceptorObserved Behavioral Outcome (Palatable Food Consumption)
Agonist (e.g., ZK 93423, ZK 91296)Positive Allosteric ModulatorIncrease
Inverse Agonist (e.g., FG 7142, DMCM)Negative Allosteric ModulatorDecrease (Anorectic effect)
Antagonist (e.g., ZK 93426)Neutral Modulator (Blocks agonist/inverse agonist effects)No intrinsic effect, blocks effects of other ligands

Interactions with 5-Hydroxytryptamine (Serotonin) Receptors (e.g., 5-HT2 Subtypes)

A series of substituted beta-carbolines, including those with a bromo- substitution, have been examined for their affinity at 5-HT2A and 5-HT2C serotonin (B10506) receptors. acs.org Research indicates that the addition of a bromine atom to the beta-carboline structure can enhance its binding affinity for these receptors. Specifically, 8-bromo substituted derivatives have shown increased affinity compared to their unsubstituted parent compounds. acs.org This suggests that the presence and position of a halogen, such as bromine, on the carboline ring are significant for its interaction with 5-HT2 receptor subtypes.

Interactions with Imidazoline (B1206853) I2 Receptors

The parent compound, beta-carboline (also known as norharman), has been noted for its interactions with imidazoline receptors. wikipedia.org While specific studies on the interaction of this compound with imidazoline I2 receptors are not extensively detailed in the available literature, the general activity of the beta-carboline class of compounds at these receptors suggests a potential for interaction. Further investigation would be necessary to characterize the specific binding profile and functional activity of the bromo-substituted derivative at I2 receptors.

Dopamine (B1211576) Receptor Modulation

Certain halogenated tetrahydro-beta-carbolines have been identified as potent neurotoxic agents due to their significant impact on the nigrostriatal dopamine system. nih.gov Structurally similar to the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), these compounds can impair dopamine metabolism. In particular, 1-tribromomethyl-1,2,3,4-tetrahydro-beta-carboline has demonstrated a pronounced ability to reduce dopaminergic activity in the striatum of rats following intranigral application. nih.gov This compound also showed significant inhibitory effects on mitochondrial respiration in rat brain homogenates. nih.gov These findings indicate that bromo-substituted beta-carbolines have the potential to modulate dopaminergic pathways, though the specific effects of this compound require direct investigation.

Table 2: Effect of a Bromo-Substituted Tetrahydro-beta-carboline on Dopaminergic System in Rats

CompoundApplicationEffect
1-tribromomethyl-1,2,3,4-tetrahydro-beta-carbolineIntranigralSignificant reduction of dopaminergic activity in the striatum

Phosphodiesterase (PDE) Inhibition (e.g., PDE4, PDE5)

Phosphodiesterase type 5 (PDE5) inhibitors have emerged as a therapeutic strategy for a variety of conditions. nih.gov Notably, some of the well-known PDE5 inhibitors are derived from a beta-carboline structure. This structural linkage suggests that the beta-carboline scaffold is a viable backbone for the development of PDE inhibitors. nih.gov These inhibitors function by preventing the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), thereby enhancing signaling pathways involved in various physiological processes. While direct studies on the PDE inhibitory activity of this compound are limited, its structural class is associated with this mechanism of action. PDE inhibitors are being investigated for their potential in treating a range of diseases, including those affecting the nervous and cardiovascular systems. nih.gov

Kappa Opioid Receptor (KOR) Agonism and Related Preclinical Pain Models

Fused beta-carboline derivatives have been synthesized and evaluated for their agonistic activity at the kappa opioid receptor (KOR). nih.gov In preclinical studies, certain derivatives have demonstrated significant KOR agonist activity. For example, two specific fused beta-carboline compounds showed appreciable agonist activity on KOR with EC50 values of 46±19 and 134±9 nM, respectively. nih.gov The analgesic effects of these compounds were confirmed in mice through the tail-flick test, where an increase in tail flick latency was observed. This analgesic effect was blocked by a KOR-selective antagonist, confirming the mechanism of action. nih.gov These findings highlight the potential of the beta-carboline framework in the development of novel pain therapeutics targeting the KOR.

Potential Targeting of Alzheimer's Disease Related Pathways (e.g., Cholinergic System, Amyloid β, Tau)

The pathophysiology of Alzheimer's disease is complex, involving multiple pathways, including the cholinergic system, and the aggregation of amyloid-beta (Aβ) and tau proteins. nih.govnih.gov The cholinergic system, particularly the nucleus basalis of Meynert and its projections, is known to be affected early in the course of Alzheimer's disease. nih.gov

Beta-carbolines, as a class of compounds, have shown a range of central nervous system activities. The neurotoxic potential of some brominated tetrahydro-beta-carbolines, which can impair mitochondrial function, suggests a possible link to neurodegenerative processes. nih.gov The development of therapeutic strategies for Alzheimer's often involves a multi-target approach aimed at addressing the interplay between Aβ, tau, and the cholinergic system. nih.gov While direct evidence of this compound's interaction with these specific Alzheimer's-related pathways is yet to be established, its structural relatives have demonstrated effects on neuronal systems that are relevant to neurodegeneration.

Table 3: Key Pathological Features of Alzheimer's Disease

Pathological FeatureDescriptionPotential for Interaction
Cholinergic System DysfunctionDegeneration of cholinergic neurons, particularly in the nucleus basalis of Meynert. nih.govThe CNS activity of beta-carbolines suggests a potential to modulate neurotransmitter systems.
Amyloid-β (Aβ) PlaquesExtracellular aggregation of Aβ peptides. nih.govThe neurotoxic effects of some beta-carbolines could be relevant to Aβ-induced pathology. nih.gov
Tau TanglesIntracellular aggregation of hyperphosphorylated tau protein. nih.govThe interplay between Aβ and tau is a key area of research where CNS-active compounds could have an impact. nih.gov

Structure Activity Relationship Sar Studies of 5 Bromo 4,9 Dihydro 3h Beta Carboline and Analogs

Influence of Bromine Atom at C-5 Position on Biological Activity

The introduction of a bromine atom at the C-5 position of the 4,9-dihydro-3H-beta-carboline scaffold significantly modulates its physicochemical properties and, consequently, its biological activity.

The bromine atom at the C-5 position exerts a notable influence on the electronic distribution of the β-carboline ring system. Primarily, bromine exhibits a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect reduces the electron density of the aromatic rings, potentially influencing the molecule's interaction with biological targets. This alteration in electron density can affect the reactivity of the β-carboline nucleus in electrophilic aromatic substitution reactions researchgate.net. Theoretical calculations, such as semiempirical AM1 and PM3 methods, have been employed to predict the reactivity of bromo-β-carbolines by analyzing parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) researchgate.net.

The presence and position of a bromine substituent can have a profound impact on the binding affinity and selectivity of β-carboline analogs for various receptors. For instance, studies on ring-substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-beta-carbolines have shown that while most methoxy-substituted derivatives have affinities similar to their parent compounds, certain bromo derivatives, particularly those substituted at the 8-position, display enhanced affinity for 5-HT2A and 5-HT2C serotonin (B10506) receptors nih.gov. While this finding is not specific to the C-5 position, it underscores the principle that halogenation at specific sites on the β-carboline skeleton can be a viable strategy for modulating receptor interactions. The size and lipophilicity of the bromine atom can also contribute to steric and hydrophobic interactions within the receptor's binding pocket, further influencing affinity and selectivity.

Significance of the Dihydrogenated Ring (4,9-dihydro-3H) on Activity

The degree of saturation in the C-ring of the β-carboline scaffold is a critical determinant of its pharmacological activity. The β-carboline family can be categorized into three main groups based on the saturation of the C-ring: the fully aromatic β-carbolines, the partially saturated 3,4-dihydro-β-carbolines, and the fully saturated 1,2,3,4-tetrahydro-β-carbolines mdpi.com. The 4,9-dihydro-3H-beta-carboline structure, being a partially saturated analog, possesses a distinct conformational flexibility compared to its fully aromatic or fully saturated counterparts.

The planar structure of aromatic β-carbolines facilitates their intercalation into DNA, a mechanism underlying their antitumor activity nih.gov. In contrast, the puckered conformation of the tetrahydro-β-carboline ring system is crucial for its interaction with various receptors, including benzodiazepine (B76468) and serotonin receptors researchgate.netnih.gov. The dihydrogenated ring in 4,9-dihydro-3H-beta-carboline offers an intermediate level of flexibility and planarity, which can be advantageous for specific biological targets. For example, in the pursuit of fungicidal agents, it was found that tetrahydro-γ-carboline was significantly more active than its β-carboline counterpart, highlighting the importance of the saturated ring system for this particular activity nih.gov. This suggests that the three-dimensional shape conferred by the dihydrogenated ring is a key factor in determining the biological activity profile.

Role of Substituents at Other Positions (e.g., C-1, C-3, N-2, N-9) on Pharmacological Profiles

Modifications at other positions of the β-carboline nucleus, namely C-1, C-3, N-2, and N-9, have been extensively explored to modulate the pharmacological properties of this class of compounds nih.gov.

Substitution at the C-1 position is a common strategy to enhance biological activity. For instance, the introduction of acylhydrazone moieties at C-1 has led to the development of potent antifungal agents mdpi.com. The nature of the substituent at C-1 can significantly influence the compound's activity, with halogenated groups often conferring more promising antifungal properties than electron-donating groups mdpi.com. In the context of neurotoxic agents, a tribromomethyl group at the C-1 position of a tetrahydro-β-carboline was found to be a potent toxin nih.gov.

The C-3 position is another key site for modification. Introducing different functional groups at C-3, often through the Pictet-Spengler reaction, can enhance antitumor activity nih.gov. For example, the incorporation of oxadiazole and piperazine moieties at this position has been investigated to improve the water solubility and antitumor efficacy of β-carboline derivatives nih.gov.

The nitrogen atoms at the N-2 and N-9 positions also play a crucial role in the SAR of β-carbolines. N-alkylation or N-acylation at the piperidine (B6355638) nitrogen (N-2) has been shown to be important for increasing antifungal activities nih.gov. Specifically, an octyl group at the N-2 position of a tetrahydro-β-carboline derivative resulted in potent antifungal activity nih.gov. Substitution at the indole (B1671886) nitrogen (N-9) has also been shown to be critical for activity. For example, in a series of α-carboline derivatives, a substituted benzyl group at the N-9 position was found to be crucial for maximal cytotoxic activity against cancer cells nih.gov. Furthermore, the synthesis of N9-heterobivalent β-carbolines has been explored as a strategy to develop novel angiogenesis inhibitors nih.gov.

The introduction of specific chemical moieties at various positions of the β-carboline scaffold can lead to a significant enhancement in biological activity and/or selectivity.

Bulky Aryl Groups: The substitution of bulky aryl groups, particularly at the C-1 position, has been shown to be a successful strategy for improving receptor selectivity. For example, 1-aryl-β-carbolines have been investigated as affinity probes for the 5-hydroxytryptamine (serotonin) receptor subtypes acs.orgdoaj.org. While simple β-carbolines may show activity at only one subtype, 1-aryl substitution can improve selectivity for other subtypes acs.org.

Alkylation: Alkylation at different positions of the β-carboline nucleus has been demonstrated to enhance various biological activities. As mentioned earlier, N-alkylation at the N-2 position with an octyl chain led to a significant increase in antifungal potency nih.gov. In the context of antitumor agents, N2-benzylated β-carbolinium bromides were identified as highly potent compounds nih.gov. Methylation at the C-1 position has also been found to be favorable for increasing the anticancer activity of N9-heterobivalent β-carbolines nih.gov.

The following table summarizes the effects of various substituents on the biological activity of β-carboline derivatives.

Position of SubstitutionSubstituentResulting Biological Activity
C-1TribromomethylNeurotoxicity nih.gov
C-1AcylhydrazoneAntifungal mdpi.com
C-1Aryl groupModulated 5-HT receptor selectivity acs.org
N-2Octyl groupAntifungal nih.gov
N-2Benzyl groupAntitumor nih.gov
C-3Oxadiazole and piperazineAntitumor nih.gov
N-9Substituted benzyl groupCytotoxicity nih.gov

Correlation Between Electronic Parameters and Biological Effects

Quantitative structure-activity relationship (QSAR) studies have been instrumental in establishing a correlation between the electronic parameters of β-carboline derivatives and their biological effects. These studies utilize computational models to predict the biological activity of compounds based on their physicochemical properties.

A PM3-based QSAR study on β-carboline derivatives investigated the relationship between their biological activity at the benzodiazepine receptor (BzR)/GABAA receptor complex and electronic parameters such as electronegativity and absolute hardness . The study revealed an inverse relationship between the reported biological activity and the electronegativity of the β-carboline derivatives, suggesting that electronegativity can be a useful parameter in the design of receptor-specific ligands .

Furthermore, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to explore the structural basis for the antitumor activity of β-carbolines nih.gov. These models identified that the antitumor pharmacophore of these molecules is marked by positions C-1, N-2, C-3, C-7, and N-9 of the β-carboline ring, highlighting the importance of the steric and electrostatic fields around these positions for biological activity nih.gov. These computational approaches provide valuable insights into the design of novel β-carboline derivatives with improved pharmacological profiles.

Computational SAR Insights (QSAR and Molecular Docking Contributions)

Computational chemistry has emerged as a powerful tool in medicinal chemistry, providing profound insights into the structure-activity relationships (SAR) of bioactive molecules. For β-carboline derivatives, including 5-Bromo-4,9-dihydro-3H-beta-carboline, techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking have been instrumental in elucidating the structural requirements for their biological activities and guiding the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For β-carboline derivatives, both 2D and 3D-QSAR models have been developed to identify key molecular descriptors that govern their therapeutic effects, particularly their cytotoxic and antitumor activities. researchgate.netmdpi.com

A significant finding from 2D-QSAR studies is the crucial role of lipophilicity in the cytotoxic activity of β-carboline alkaloids. researchgate.net Descriptors such as SlogP (a logarithm of the partition coefficient) have shown a direct correlation with antitumor potency, indicating that the hydrophobicity of the molecule is a key determinant of its ability to exert a biological effect. researchgate.net Furthermore, the number of hydrogen bond acceptor atoms (a_acc) has been identified as another critical descriptor, suggesting that the ability to form hydrogen bonds is essential for the interaction with biological targets. researchgate.net

3D-QSAR models have further refined these insights by considering the three-dimensional properties of the molecules. These studies have highlighted the importance of hydrophobic and hydrogen bond acceptor features in predicting the cytotoxic activity of N9-substituted harmine derivatives. researchgate.net The generated models have demonstrated good predictive power, enabling the in silico design of new derivatives with potentially improved activity. researchgate.net

Key Molecular Descriptors from QSAR Studies on β-Carboline Analogs

Descriptor Type Specific Descriptor Implication for Biological Activity Source
2D-QSAR SlogP (Lipophilicity) Higher lipophilicity is correlated with increased cytotoxic activity. researchgate.net
a_acc (Hydrogen Bond Acceptors) The number of H-bond acceptor atoms is a key factor for activity. researchgate.net
Petitjean Shape Index (petitjeanSC) Molecular shape and diameter influence biological interactions. researchgate.net
3D-QSAR Hydrophobic Fields Favorable hydrophobic interactions enhance cytotoxic potency. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For β-carboline analogs, docking studies have provided detailed atomic-level insights into their binding modes with various protein targets, thereby explaining their mechanisms of action.

Docking studies on β-carboline derivatives have explored their interactions with several key cancer-related kinases, such as Polo-like kinase 1 (PLK1), Cyclin-Dependent Kinase 2 (CDK2), and haspin kinase. researchgate.netmdpi.comnih.gov These studies have revealed that the most active compounds bind strongly within the active sites of these kinases, primarily through a network of hydrogen bonds and hydrophobic interactions. researchgate.netmdpi.com For instance, docking of potent derivatives into the CDK2 active site showed crucial hydrogen bonding interactions that stabilize the ligand-protein complex. mdpi.com Similarly, in silico docking was instrumental in guiding the design of harmine analogs with significantly increased inhibitory potency against haspin kinase. nih.govdaneshyari.com

Furthermore, docking analyses have been applied to understand the inhibitory mechanism of β-carbolines against other targets, such as monoamine oxidase A (MAO-A) and the kinesin spindle protein (Eg5). nih.govnih.gov These computational models help to rationalize the observed SAR, where the nature, number, and position of substituents on the β-carboline scaffold play an essential role in determining binding affinity and selectivity. researchgate.net For example, studies on MAO-A inhibitors showed that bulky, lipophilic groups at certain positions enhance inhibitory potency. nih.gov In the context of antimalarial drug discovery, docking has been used to identify potential interactions with essential enzymes in Plasmodium falciparum. nih.govunimi.it

The insights gained from these computational approaches are synergistic. QSAR models identify the key physicochemical properties required for activity, while molecular docking provides a structural basis for these relationships by visualizing the specific interactions between the ligand and its biological target. Together, they form a robust framework for the rational design and optimization of novel this compound analogs as potential therapeutic agents.

Summary of Molecular Docking Insights for β-Carboline Analogs

Compound Class Protein Target Key Interactions Observed Therapeutic Area Source
β-Carboline derivatives PLK1 Kinase Hydrogen bonds, Hydrophobic interactions Anticancer researchgate.net
N9-substituted harmine derivatives CDK2 Hydrogen bonds, Hydrophobic interactions Anticancer mdpi.com
Harmine analogs Haspin Kinase Not specified Anticancer nih.govdaneshyari.com
Tetrahydro-β-carboline derivatives Eg5 Protein Multiple hydrogen bonds Anticancer nih.gov
Substituted β-carbolines Monoamine Oxidase A (MAO-A) Not specified Neurological Disorders nih.gov
Tetrahydro-β-carbolines P. falciparum enzymes Not specified Antimalarial nih.govunimi.it

Preclinical Pharmacokinetic and Metabolic Investigations of 5 Bromo 4,9 Dihydro 3h Beta Carboline Animal Models Only

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies in animal models are crucial to understanding the pharmacokinetic profile of a compound. For 5-Bromo-4,9-dihydro-3H-beta-carboline, these studies would typically involve administering the compound to species such as rats or mice and subsequently analyzing biological samples (e.g., blood, plasma, urine, feces, and tissues) over time.

Absorption: The absorption characteristics of this compound following oral administration would be a key focus. Investigations would aim to determine its bioavailability, which is the fraction of an administered dose that reaches systemic circulation. For other beta-carbolines, such as harman, oral bioavailability in rats has been reported to be approximately 19.41%. nih.gov The structural features of this compound, including its lipophilicity and potential for ionization, would influence its absorption from the gastrointestinal tract.

Distribution: Following absorption, the compound's distribution throughout the body would be examined. This includes its propensity to bind to plasma proteins and its ability to penetrate various tissues, including the brain. The distribution patterns of other beta-carbolines have been studied in rats, with measurements taken in blood and various organs. nih.gov The ability of this compound to cross the blood-brain barrier would be of particular interest, given the neuroactive properties of many beta-carboline alkaloids.

Metabolism: The metabolic fate of this compound would be investigated, primarily in the liver, which is the main site of drug metabolism. The biotransformation of the compound would likely involve Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) enzymatic reactions. Identifying the major metabolites is a critical component of these studies.

Excretion: The routes and rate of elimination of this compound and its metabolites from the body would be determined. This typically involves analyzing the urine and feces to quantify the extent of renal and biliary excretion.

A representative, though hypothetical, data table for ADME parameters is presented below.

ParameterValue (Hypothetical)Animal Model
Bioavailability (F%)25%Rat
Volume of Distribution (Vd)5 L/kgRat
Plasma Protein Binding85%Rat
Major Metabolite(s)Hydroxylated and glucuronidated formsRat
Primary Route of ExcretionFecalRat

Metabolic Stability Assessments in Preclinical Models

The metabolic stability of a compound provides an indication of its susceptibility to metabolism, which in turn influences its half-life and oral bioavailability. In preclinical models, this is often assessed in vitro using liver microsomes or hepatocytes from various species, including rats, mice, and dogs. These subcellular fractions contain the key drug-metabolizing enzymes.

For this compound, such an assessment would involve incubating the compound with liver microsomes in the presence of necessary cofactors (e.g., NADPH for cytochrome P450 enzymes) and monitoring the decrease in the parent compound's concentration over time. The results are typically expressed as the intrinsic clearance (CLint) or the half-life (t1/2) in the microsomal preparation. A high intrinsic clearance would suggest rapid metabolism and likely low oral bioavailability. The presence of a bromine atom in the structure of this compound could influence its metabolic stability.

A hypothetical data table for metabolic stability is shown below.

ParameterValue (Hypothetical)System
In vitro Half-life (t1/2)30 minRat Liver Microsomes
Intrinsic Clearance (CLint)50 µL/min/mg proteinRat Liver Microsomes

Role of Transporters (e.g., P-glycoprotein) in Bioavailability in Animal Models

Efflux transporters, such as P-glycoprotein (P-gp), play a significant role in limiting the absorption and brain penetration of many drugs. P-gp is expressed on the apical membrane of intestinal enterocytes, the luminal side of renal proximal tubules, and the endothelial cells of the blood-brain barrier, where it actively pumps substrates back into the intestinal lumen, urine, or blood, respectively.

To investigate whether this compound is a substrate of P-gp, in vitro permeability assays using cell lines that overexpress P-gp (e.g., Caco-2 or MDCK-MDR1 cells) could be conducted. These studies measure the bidirectional transport of the compound across a cell monolayer. A significantly higher efflux ratio (basolateral to apical transport versus apical to basolateral transport) that is reduced in the presence of a known P-gp inhibitor would indicate that the compound is a P-gp substrate.

In vivo studies in animal models could further confirm the role of P-gp. This might involve comparing the pharmacokinetics of this compound in wild-type animals versus animals in which P-gp is genetically knocked out or pharmacologically inhibited. A significant increase in oral bioavailability or brain concentration in the absence of functional P-gp would provide strong evidence for its role in limiting the compound's exposure.

Below is a hypothetical data table illustrating the potential results from a Caco-2 permeability assay.

ParameterValue (Hypothetical)
Apparent Permeability (Papp) A -> B1.0 x 10^-6 cm/s
Apparent Permeability (Papp) B -> A5.0 x 10^-6 cm/s
Efflux Ratio (B->A / A->B)5.0
Efflux Ratio with P-gp Inhibitor1.2

Future Research Directions and Translational Perspectives

The unique tricyclic structure of the β-carboline family has established it as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.gov These compounds, sharing structural similarities with neurotransmitters, are adept at interacting with a wide range of biological targets. nih.gov Building upon this foundation, future research into 5-Bromo-4,9-dihydro-3H-beta-carboline and its derivatives is poised to unlock new therapeutic potentials. The focus is shifting towards creating more potent and selective molecules, exploring their ability to engage multiple targets simultaneously, understanding their precise molecular interactions, and developing environmentally sustainable methods for their production.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-4,9-dihydro-3H-beta-carboline, and how can purity be maximized?

  • Methodological Answer :

  • Synthetic Routes : Bromination of the parent beta-carboline scaffold (e.g., 4,9-dihydro-3H-beta-carboline) using electrophilic brominating agents like NN-bromosuccinimide (NBS) under controlled conditions (e.g., anhydrous DCM, 0–5°C) can introduce the bromo group at the 5-position. Catalytic Lewis acids (e.g., FeCl3_3) may enhance regioselectivity .
  • Purity Optimization : Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (e.g., ethanol/water) improves purity. Confirm purity using HPLC (>95% area under the curve) with a C18 column and UV detection at 254 nm .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify bromine substitution patterns and ring proton environments. Compare chemical shifts with non-brominated analogs (e.g., downfield shifts for protons near Br) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z calculated for C11H10BrN2C_{11}H_{10}BrN_2).
  • Thermal Stability : Differential scanning calorimetry (DSC) determines melting points (mp) and decomposition temperatures; compare with structurally similar brominated aromatics (e.g., mp 155–156°C for 5-Bromo-4-methoxythiophene-3-carboxylic acid ).

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :

  • Store in amber vials under inert gas (argon) at 0–6°C to prevent degradation via light or humidity. For long-term storage, lyophilize the compound and keep at -20°C . Monitor stability using periodic HPLC analysis to detect decomposition products (e.g., dehalogenation or oxidation).

Advanced Research Questions

Q. How can mechanistic studies elucidate the bromination regioselectivity in beta-carboline derivatives?

  • Methodological Answer :

  • Computational Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) predict electron density distribution and reactive sites. Compare with experimental bromination outcomes (e.g., preferential 5-position substitution due to resonance stabilization) .
  • Kinetic Studies : Monitor reaction intermediates via time-resolved 1H^1H-NMR or in-situ IR spectroscopy to identify rate-determining steps and transient species.

Q. What strategies resolve contradictions in reported biological activities of beta-carboline derivatives?

  • Methodological Answer :

  • Reproducibility Protocols : Standardize assay conditions (e.g., cell lines, incubation times) across labs. For example, discrepancies in IC50_{50} values for kinase inhibition may arise from varying ATP concentrations .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to identify confounding variables (e.g., solvent effects, purity levels). Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

  • Methodological Answer :

  • Functional Group Modulation : Synthesize analogs with substituents at positions 1, 3, or 7 (e.g., methoxy, fluoro) using methods from brominated benzaldehyde derivatives (e.g., 5-Bromo-2-fluorophenylacetic acid synthesis ).
  • Biological Testing : Screen analogs against target proteins (e.g., kinases) using dose-response assays. Correlate activity trends with steric/electronic parameters (e.g., Hammett constants) .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate solvation effects and transition states for SNArS_NAr reactions. Compare activation energies for Br substitution with nucleophiles (e.g., amines, thiols).
  • QSAR Modeling : Use partial least squares (PLS) regression to link molecular descriptors (e.g., LUMO energy, polar surface area) to reaction rates .

Data Contradiction and Validation

Q. How to address conflicting spectral data (e.g., NMR, IR) for beta-carboline derivatives?

  • Methodological Answer :

  • Cross-Technique Validation : Confirm 1H^1H-NMR assignments using 2D techniques (COSY, HSQC). Compare IR carbonyl stretches with computational vibrational spectra.
  • Collaborative Reproducibility : Share raw data (e.g., FID files) via open-access platforms to enable independent verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.